[1H-indol-3-yl(phenyl)methyl]methylamine
Description
Context within Indole (B1671886) Chemistry and its Derivatives
Indole, a bicyclic aromatic heterocycle, is a fundamental building block in organic chemistry. Its structure, consisting of a benzene (B151609) ring fused to a pyrrole ring, is prone to electrophilic substitution, with the 3-position being the most reactive site. nih.govproquest.com This reactivity is fundamental to the synthesis of a vast array of indole derivatives. The synthesis of compounds like [1H-indol-3-yl(phenyl)methyl]methylamine likely involves reactions that exploit this inherent reactivity of the indole nucleus.
The introduction of various substituents onto the indole core allows for the fine-tuning of its chemical and physical properties. The presence of the phenyl and methylamine (B109427) groups in this compound introduces specific steric and electronic features that can influence its molecular interactions and potential applications. The synthesis of such derivatives is a testament to the versatility of indole chemistry and the continuous effort to create novel molecular architectures. openmedicinalchemistryjournal.comrsc.org
Significance of the Indole Scaffold in Contemporary Medicinal Chemistry
The indole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govjpsbr.org This prevalence is attributed to its ability to mimic the structure of various protein components and participate in diverse biological interactions. nih.gov Indole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. openmedicinalchemistryjournal.comrsc.orgnih.govresearchgate.netmdpi.comnih.gov
The indole nucleus is a core component of many natural products, such as the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. mdpi.compcbiochemres.com Its presence in these essential biomolecules underscores its biological significance. Consequently, synthetic indole derivatives are a major focus of drug discovery and development efforts, with numerous indole-containing drugs approved for clinical use. nih.govmdpi.com
Table 1: Examples of FDA-Approved Drugs Containing an Indole Scaffold
| Drug Name | Therapeutic Application |
|---|---|
| Delavirdine | Antiretroviral for HIV treatment nih.gov |
| Reserpine | Antipsychotic and antihypertensive agent nih.govmdpi.com |
| Panobinostat | Treatment of multiple myeloma nih.gov |
| Indomethacin | Nonsteroidal anti-inflammatory drug (NSAID) mdpi.com |
Research Landscape of Indole-Containing Methylamines
The research landscape for indole-containing methylamines is diverse, with studies exploring their synthesis and potential biological activities. While specific research on this compound is not extensively documented in publicly available literature, the broader class of indole-3-alkylamines, which includes compounds like indol-3-ylmethylamine, has been a subject of investigation. nih.gov
Research in this area often focuses on the synthesis of novel derivatives and their evaluation for various therapeutic targets. For instance, N-substituted indole derivatives have been synthesized and evaluated for their in vitro efficacy against bacteria and fungi. researchgate.net Furthermore, modifications of the methylamine side chain, such as in N-((1-methyl-1H-indol-3-yl)methyl) acetamide (B32628) derivatives, have been explored for their potential as tubulin polymerization inhibitors in cancer therapy. rsc.org The structural similarity of this compound to these researched compounds suggests its potential as a scaffold for the development of new biologically active agents. The phenyl group, in particular, may offer opportunities for further functionalization to modulate activity and selectivity.
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-3-yl)-N-methyl-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-17-16(12-7-3-2-4-8-12)14-11-18-15-10-6-5-9-13(14)15/h2-11,16-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYIAWRBSOCSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Analytical Techniques in Chemical Research
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental to determining the molecular structure of a chemical compound.
X-ray Crystallography Studies for Solid-State Conformation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. If a suitable single crystal of [1H-indol-3-yl(phenyl)methyl]methylamine could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This information would unambiguously confirm the molecular structure and reveal details about its conformation, stereochemistry, and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Chromatographic Purity Assessment (e.g., HPLC)
Chromatographic methods are essential for assessing the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture and determining the purity of the main component. For this compound, an appropriate HPLC method would be developed using a specific column and mobile phase to separate the target compound from any starting materials, byproducts, or other impurities. The purity would be determined by the relative area of the peak corresponding to the compound in the chromatogram.
Molecular Interactions and Mechanistic Insights of 1h Indol 3 Yl Phenyl Methyl Methylamine and Its Derivatives
Receptor Binding and Modulation Studies
The indole (B1671886) nucleus is a key pharmacophore that facilitates interactions with a variety of receptor systems. Derivatives of [1H-indol-3-yl(phenyl)methyl]methylamine have been investigated for their ability to bind to and modulate the activity of several important receptors, particularly within the central nervous system.
Derivatives of the core this compound structure have demonstrated significant affinity for various serotonin (B10506) (5-HT) receptor subtypes. The nature and position of substituents on the indole ring and the phenyl group play a crucial role in determining the binding affinity and functional activity at these receptors.
Research has shown that certain N-benzylphenethylamine analogs, which share structural similarities, are potent agonists at 5-HT2A receptors. For instance, compounds like 25D-NBOMe and 25E-NBOMe exhibit high affinity for the 5-HT2A receptor with Ki values of 2.05 nM and 1.11 nM, respectively nih.gov. While these are not direct derivatives, they highlight the potential for high-affinity interactions with the 5-HT2A receptor by molecules containing a phenylmethylamine scaffold.
Furthermore, indole-based compounds have been extensively studied as ligands for the 5-HT6 receptor. A series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives have been identified as potent 5-HT6 receptor antagonists nih.gov. For example, compound 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline) is a potent and selective 5-HT6 receptor antagonist nih.gov. The blockade of 5-HT6 receptors by such antagonists is believed to enhance cognitive performance by promoting the release of acetylcholine (B1216132) and glutamate (B1630785) in the cortico-limbic regions nih.gov. Studies on 1,3,5-triazine-piperazine derivatives, which can be considered bioisosteres, have also yielded potent 5-HT6 receptor antagonists, with some compounds exhibiting pKb values as high as 10.57 nih.gov.
The interaction of these compounds with 5-HT2C receptors has also been a subject of investigation. Phenylalkylamines related to the core structure have been shown to act as 5-HT2A partial agonists, with varying degrees of selectivity over 5-HT2C receptors nih.gov. The affinity of these compounds for 5-HT2A and 5-HT2C receptors is influenced by the substitution pattern on the phenyl ring nih.gov.
| Compound/Derivative Class | Receptor Subtype | Activity | Affinity (Ki/pKb) | Reference |
|---|---|---|---|---|
| N-Benzylphenethylamine Analogs (e.g., 25D-NBOMe) | 5-HT2A | Agonist | 2.05 nM | nih.gov |
| N1-Azinylsulfonyl-1H-indole Derivatives | 5-HT6 | Antagonist | High Affinity | nih.gov |
| 1,3,5-Triazine-piperazine Derivatives | 5-HT6 | Antagonist | pKb = 10.57 | nih.gov |
| Phenylalkylamine Derivatives | 5-HT2A/5-HT2C | Partial Agonist | Varies with substitution | nih.gov |
The serotonin receptors (5-HT2 and 5-HT6) discussed above are members of the G-protein coupled receptor (GPCR) superfamily. The antagonistic or agonistic activity of this compound derivatives at these receptors initiates a cascade of intracellular signaling events.
For instance, 5-HT6 receptor antagonists, such as the N1-azinylsulfonyl-1H-indole derivatives, function by blocking the constitutive and serotonin-induced activation of adenylyl cyclase, which in turn modulates cyclic AMP (cAMP) levels within the cell nih.gov. This blockade of the Gs-protein signaling pathway is a key mechanism underlying their observed pharmacological effects. Functional assays measuring cAMP levels are crucial in determining the antagonist or agonist nature of these compounds at the 5-HT6 receptor nih.gov.
Similarly, the agonistic activity of related compounds at the 5-HT2A receptor involves the activation of Gq/11 proteins. This leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger an increase in intracellular calcium and activation of protein kinase C, respectively. Functional assays measuring inositol phosphate (B84403) (IP) accumulation are commonly used to quantify the agonist efficacy and potency of these compounds nih.gov.
Beyond the serotonergic system, indole-based structures have been shown to interact with other neuroreceptor systems. Notably, derivatives of 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide have been identified as competitive antagonists for the human α4β2 and α7 nicotinic acetylcholine receptors (nAChRs) rsc.org.
These compounds were found to inhibit nAChR function through a competitive mechanism, with higher potencies observed for the hα7 nAChR subtype compared to the hα4β2 subtype. The presence of oxygenated functional groups on the benzene (B151609) ring was found to enhance selectivity for the hα7 nAChR. Molecular docking studies suggest that this selectivity arises from specific hydrogen bond interactions, such as between a hydroxyl group and the carbonyl group of α7-Gln116, an interaction not feasible at the β2-Phe115 residue in the α4β2 receptor rsc.org. The binding of these antagonists to nAChRs can modulate cholinergic neurotransmission, which is critical for cognitive processes.
| Derivative Class | Receptor Subtype | Mechanism | Key Structural Feature for Selectivity | Reference |
|---|---|---|---|---|
| 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides | hα7 nAChR | Competitive Antagonism | Oxygenated functional groups on the benzene ring | rsc.org |
| 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides | hα4β2 nAChR | Competitive Antagonism | - | rsc.org |
Enzyme Inhibition and Activation Mechanisms
In addition to receptor modulation, derivatives of this compound have been investigated for their potential to inhibit or activate various enzymes, which can have significant therapeutic implications.
Indole derivatives have emerged as a class of potent urease inhibitors. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, and its inhibition is a target for the treatment of ulcers and other conditions caused by ureolytic bacteria.
A study on a series of indole analogues demonstrated significant urease inhibitory potential, with some compounds exhibiting IC50 values in the low micromolar range, surpassing the activity of the standard inhibitor thiourea (B124793) nih.gov. For example, certain synthesized indole analogues displayed IC50 values ranging from 0.60 ± 0.05 to 30.90 ± 0.90 µM, compared to thiourea with an IC50 of 21.86 ± 0.90 µM nih.gov.
The mechanism of urease inhibition by these compounds is often competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate (urea) from binding. Molecular docking studies suggest that the indole scaffold can fit into the active site of urease, with substituents on the phenyl ring influencing the binding affinity and inhibitory potency nih.gov. The specific interactions can involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site.
| Compound Class | Enzyme | Inhibitory Activity (IC50) | Mechanism | Reference |
|---|---|---|---|---|
| Indole Analogs | Urease | 0.60 ± 0.05 to 30.90 ± 0.90 µM | Competitive Inhibition | nih.gov |
| Thiourea (Standard) | Urease | 21.86 ± 0.90 µM | - | nih.gov |
Derivatives of this compound, particularly arylthioindoles, are potent inhibitors of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Inhibition of tubulin polymerization disrupts these processes and can lead to cell cycle arrest and apoptosis, making it a key target for anticancer therapies.
Arylthioindole derivatives have been shown to inhibit tubulin polymerization with IC50 values in the low micromolar range. For instance, methyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate exhibited an IC50 of 2.0 µM for tubulin assembly inhibition nih.gov. These compounds often act by binding to the colchicine (B1669291) binding site on β-tubulin, which destabilizes the microtubule structure nih.gov.
The mechanism involves the indole moiety forming a hydrogen bond with residues such as Thr179 in the colchicine site of β-tubulin. The phenyl group, often with trimethoxy substituents, fits into a hydrophobic pocket near Cys241 nih.gov. This binding prevents the proper assembly of tubulin dimers into microtubules, leading to a disruption of the mitotic spindle and arrest of cells in the G2/M phase of the cell cycle nih.gov.
| Derivative Class | Target | Inhibitory Activity (IC50) | Mechanism | Reference |
|---|---|---|---|---|
| Arylthioindoles | Tubulin Polymerization | As low as 2.0 µM | Binding to the colchicine site on β-tubulin | nih.gov |
| N-((1-methyl-1H-indol-3-yl)methyl) acetamide (B32628) derivatives | Tubulin Polymerization | - | Inhibition of tubulin polymerization | rsc.org |
Interference with Other Enzymatic Systems
Derivatives of this compound have demonstrated notable interactions with various enzymatic systems beyond their primary targets. These interactions are crucial for understanding their broader biological effects. Research has highlighted the inhibitory potential of these compounds against enzymes implicated in neurodegenerative diseases and metabolic disorders.
Specifically, certain indol-3-yl phenyl derivatives have been identified as dual inhibitors of acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1), both of which are key enzymes in the pathology of Alzheimer's disease. nih.gov The inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, while BACE 1 inhibition reduces the production of amyloid-beta plaques. nih.gov For instance, novel indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives were found to inhibit both enzymes in micromolar concentrations. nih.gov Similarly, indole-isoxazole carbohydrazides have been synthesized and shown to selectively inhibit AChE and BACE1, with compound 5d (R = 3-OMe) being a potent AChE inhibitor (IC₅₀ = 29.46 µM) and a promising BACE1 inhibitor (IC₅₀ = 2.85 µM). nih.gov
Furthermore, a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives have been shown to be effective inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. nih.govacs.orgresearchgate.net The inhibition of this enzyme can help manage postprandial hyperglycemia. nih.govacs.org Several compounds in this series displayed good to moderate inhibition, with IC₅₀ values ranging from 1.09 to 2.84 μM, comparable to the standard inhibitor acarbose. nih.govresearchgate.net Indole-3-acetic acid has also been reported to inhibit β-amylase, delaying starch degradation. nih.govresearchgate.net
The table below summarizes the enzymatic inhibitory activities of selected this compound derivatives.
Table 1: Enzymatic Inhibition by this compound Derivatives
| Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Indol-3-yl phenyl allylidene hydrazine carboximidamides | Acetylcholinesterase (AChE), BACE 1 | Dual inhibition in micromolar concentrations. | nih.gov |
| Indole-isoxazole carbohydrazides | Acetylcholinesterase (AChE), BACE 1 | Compound 5d showed potent and selective inhibition. | nih.gov |
| 2-(1H-indol-3-yl)-N-phenylacetamides | α-Amylase | IC₅₀ values ranging from 1.09 to 2.84 μM. | nih.govresearchgate.net |
Intracellular Signaling Pathway Investigations (focus on molecular mechanisms)
The anticancer effects of this compound derivatives are underpinned by their ability to modulate critical intracellular signaling pathways. These compounds can trigger a cascade of molecular events that halt cell proliferation and induce programmed cell death, primarily through mechanisms involving cell cycle arrest and apoptosis.
Cell Cycle Modulation (e.g., G2/M phase arrest)
A significant mechanism by which indole derivatives exert their antiproliferative effects is the induction of cell cycle arrest, predominantly at the G2/M checkpoint. This prevents cancer cells from entering mitosis, thereby halting cell division. nih.govdoi.org
Mechanistic studies have revealed that these compounds can modulate the expression and activity of key cell cycle regulatory proteins. For example, some derivatives cause an increase in the expression of tumor suppressor proteins like p21 and p53. medsci.org The p21 protein is an inhibitor of cyclin-dependent kinase (CDK) complexes, and its upregulation can lead to a blockade of the cell cycle. semanticscholar.org In human lung cancer cells (A549), a benz[f]indole-4,9-dione analog was shown to induce G2/M arrest. nih.govdoi.org Similarly, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives also arrested cells in the G2/M phase. nih.govrsc.org In some cases, the arrest is biphasic; at low concentrations, 2,3-arylpyridylindole derivatives induced G0/G1 arrest by activating the JNK/p53/p21 pathway, while at higher concentrations, they caused G2/M arrest through Akt signaling and inhibition of tubulin polymerization. nih.gov This modulation of cyclins and CDKs is a common pathway for inducing G2/M arrest. semanticscholar.org
The table below details the effects of various derivatives on cell cycle progression in different cancer cell lines.
Table 2: Cell Cycle Modulation by this compound Derivatives
| Derivative | Cell Line | Effect | Molecular Mechanism | Reference(s) |
|---|---|---|---|---|
| 2,3-Arylpyridylindoles | A549 (Lung Cancer) | G2/M phase arrest (at 2.0 μM) | Inhibition of tubulin polymerization, Akt signaling. | nih.gov |
| Benz[f]indole-4,9-dione analog (SME-6) | A549 (Lung Cancer) | G2/M phase arrest | Not specified. | nih.govdoi.org |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | HeLa, MCF-7, HT-29 | G2/M phase arrest | Inhibition of tubulin polymerization. | nih.govrsc.org |
Molecular Mechanisms of Apoptosis Induction
In addition to cell cycle arrest, derivatives of this compound are potent inducers of apoptosis, or programmed cell death. This is often initiated by the generation of intracellular reactive oxygen species (ROS). nih.gov Elevated ROS levels can lead to oxidative damage of cellular components like lipids, proteins, and DNA, ultimately triggering apoptotic pathways. nih.govresearchgate.net
The apoptotic cascade induced by these compounds involves multiple molecular players. One key pathway is the mitochondrial (intrinsic) pathway. This is characterized by changes in the mitochondrial membrane potential and the regulation of the Bcl-2 family of proteins. For instance, some derivatives cause an increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria. semanticscholar.org This, in turn, activates a cascade of cysteine proteases known as caspases, particularly caspase-3, which is a key executioner of apoptosis. nih.gov The activation of caspase-3 leads to the cleavage of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Studies on specific derivatives, such as N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d ), have confirmed their ability to induce apoptosis in a dose-dependent manner in various cancer cell lines. nih.govrsc.org Similarly, indazole derivatives have been shown to induce apoptosis by inhibiting Bcl-2 family members. researchgate.net
The table below summarizes the pro-apoptotic mechanisms of various indole derivatives.
Table 3: Apoptosis Induction Mechanisms of this compound Derivatives
| Derivative Class | Cell Line(s) | Key Apoptotic Events | Reference(s) |
|---|---|---|---|
| Pyrazolo[1,5-a]indole derivative | MDA-MB-468 (Breast Cancer) | ROS generation, Caspase-3 activation. | nih.gov |
| Indole chalcone (B49325) derivative (1C) | A2058, BLM (Melanoma) | Decreased mitochondrial membrane potential, increased Bax/Bcl-xL ratio, cytochrome c release, caspase 3/7 activation. | semanticscholar.org |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | HeLa | Dose-dependent apoptosis. | nih.govrsc.org |
| Indazole derivative (6o) | K562 (Leukemia) | Inhibition of Bcl-2 family members. | researchgate.net |
Antioxidant Mechanistic Effects
Several derivatives of the core indole structure exhibit significant antioxidant properties, acting as scavengers of free radicals. rsc.org This activity is crucial as oxidative stress is implicated in the pathophysiology of numerous diseases. nih.gov The antioxidant potential of these compounds is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.net
For example, a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives demonstrated potent antioxidant activity, with some compounds showing IC₅₀ values as low as 0.35 μM in the ABTS assay and 0.81 μM in the DPPH assay. nih.govresearchgate.net The presence and position of substituents on the phenyl ring, such as halide groups, can significantly influence this activity. nih.gov Similarly, synthetic indole–phenolic hybrid compounds have shown strong antioxidant effects by countering ROS generated by hydrogen peroxide. nih.gov Another class, N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, also exhibited considerable antioxidant activity in both DPPH and ferric reducing antioxidant power (FRAP) assays.
The table below provides an overview of the antioxidant activities of different classes of indole derivatives.
Table 4: Antioxidant Activity of this compound Derivatives
| Derivative Class | Assay(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 2-(1H-indol-3-yl)-N-phenylacetamides | DPPH, ABTS | Potent radical scavenging activity (IC₅₀ values in the low micromolar range). | nih.govresearchgate.net |
| N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamides | DPPH, FRAP | Showed remarkable activity, comparable to standards. | |
| Indole–phenolic hybrids | ROS Assay | Effectively neutralized ROS induced by H₂O₂. | nih.gov |
Structure Activity Relationship Sar Studies for 1h Indol 3 Yl Phenyl Methyl Methylamine Derivatives
Impact of Indole (B1671886) Ring Substitutions
The indole nucleus is a key pharmacophore, and its substitution pattern is a critical determinant of biological activity. Modifications at the indole nitrogen (N-1) and the various carbon positions (C2-C7) have profound effects on the compound's interaction with biological targets.
The nitrogen atom at the 1-position of the indole ring is a common site for modification. The nature of the substituent at this position can significantly alter the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity.
Research into N-substituted indole-2- and 3-carboxamide derivatives as antioxidants has shown that modifications at the N-1 position lead to significant differences in activity. nih.gov While many N-H and N-substituted compounds demonstrated strong superoxide (B77818) anion inhibition, only specific N-substituted derivatives were potent inhibitors of lipid peroxidation, highlighting that N-substitution is a key factor in defining the antioxidant profile. nih.gov
In other contexts, such as urease inhibitors based on an indole-3-carbaldehyde oxime scaffold, various N-substituents (e.g., benzyl) have been explored to modulate enzymatic inhibition. mdpi.com The ability to introduce diverse groups at the N-1 position allows for the fine-tuning of steric and electronic properties to enhance target engagement. For some biological targets, an unsubstituted N-H group is preferred as it can act as a hydrogen bond donor, a crucial interaction for receptor binding. researchgate.net Conversely, alkylation or arylation at N-1 can increase lipophilicity, potentially improving membrane permeability, or introduce functionalities that access additional binding pockets.
Table 1: Summary of N-1 Indole Substitutions and Their Effects
| N-1 Substituent Type | General Effect on Properties | Observed Impact on Activity |
|---|---|---|
| Unsubstituted (N-H) | Hydrogen bond donor capacity | Can be essential for binding to specific targets. |
| Alkyl/Benzyl (B1604629) | Increased lipophilicity, steric bulk | Modulates antioxidant and enzyme inhibitory profiles. nih.govmdpi.com |
Substitutions on the carbocyclic and pyrrolic portions of the indole ring have been extensively studied to map the SAR of this scaffold. The positions C2 and C3 are particularly reactive and important for activity, while substitutions on the benzene (B151609) ring (C4-C7) also play a crucial role in modulating the pharmacological profile. nih.govresearchgate.net
C4 to C7 Positions : Modifications on the benzene portion of the indole core are vital for tuning electronic properties and selectivity. In the development of indolyl-1,3,4-thiadiazole amine derivatives, the electronic nature of substituents at the C4 and C5 positions influenced reactivity. nih.gov Reactions with indole-3-carboxaldehydes bearing electron-neutral, electron-rich (e.g., -OCH3 at C5), or halogen groups (e.g., -Br, -Cl at C5; -F at C4) proceeded in excellent yields. nih.gov However, an electron-deficient nitro group (-NO2) at the C5-position resulted in diminished reactivity. nih.gov
Table 2: Effects of Indole Carbon Substituents on Activity
| Position | Substituent Type | Example | Effect |
|---|---|---|---|
| C4 | Halogen | -F | Tolerated in synthesis, used for tuning electronics. nih.gov |
| C5 | Halogen | -Cl, -Br | Tolerated in synthesis; can enhance lipophilicity. nih.gov |
| C5 | Electron-donating | -OCH3 | Favorable for synthetic reactivity. nih.gov |
Role of the Phenyl Moiety Modifications
The phenyl ring attached to the benzylic carbon is another key area for structural modification. Its electronic properties, substitution pattern, and stereochemical orientation relative to the indole nucleus are critical for target interaction.
The electronic nature of the phenyl ring, modulated by electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), significantly impacts biological activity. The phenyl group itself is generally considered to have an electron-withdrawing inductive effect due to the higher s-character of its sp2 hybridized carbons. echemi.com
In studies of fluorinated phenylcyclopropylamines as enzyme inhibitors, a clear trend was observed. For monoamine oxidase (MAO) inhibition, EWGs such as -Cl and -F on the phenyl ring improved the inhibitory efficiency. nih.gov In contrast, for the inhibition of tyramine (B21549) oxidase, EDGs like -CH3 enhanced activity. nih.gov This demonstrates that the optimal electronic properties of the phenyl ring are target-dependent.
The position and nature of EWGs can alter the molecular electrostatic potential (MEP) of the entire pharmacophore. For example, the introduction of a cyano (-CN) group, a strong EWG, on a phenylacetamide ring creates an electron-rich region over the EWG and the adjacent carbonyl group while inducing an area of low electron density elsewhere. mdpi.com This redistribution of charge affects how the molecule binds within a receptor pocket. In some cases, the strong EWG effect of a nitro (-NO2) group was found to be less effective than a cyano group in promoting favorable binding interactions. mdpi.com
The position of substituents on the phenyl ring is a critical aspect of SAR. Ortho, meta, and para substitutions can lead to vastly different biological activities by altering the molecule's shape, electronic distribution, and ability to form specific interactions. For certain RORγt inverse agonists, a 2,6-disubstituted phenyl ring was identified as an optimal pharmacophore feature, indicating that substitution at specific ortho positions was key for activity. dundee.ac.uk Similarly, studies on Eu(III) complexes showed that the photophysical properties were influenced by whether a CF3 group was at the meta or para position of a phenyl ring. rsc.org
Furthermore, the central carbon connecting the indole, phenyl, and amine groups is a chiral center. The absolute stereochemistry (R vs. S) can be critical for biological activity, as enantiomers often exhibit different potencies and selectivities due to the chiral nature of biological receptors. Although specific SAR data on the enantiomers of [1H-indol-3-yl(phenyl)methyl]methylamine are not extensively detailed in the reviewed literature, the importance of stereochemistry is well-established for related bioactive molecules. For example, the geometric isomers (cis vs. trans) of 2-aryl-2-fluoro-cyclopropylamine inhibitors show that the trans-isomers are consistently more potent than their cis-counterparts, demonstrating the profound impact of spatial arrangement on activity. nih.gov
Amine Functional Group Variations
The amine group is fundamental to the core structure, contributing to the molecule's basicity and ability to form ionic and hydrogen bonds. Variations from the secondary methylamine (B109427) can include primary amines (-NH2), tertiary amines (e.g., -N(CH3)2), or incorporation into cyclic structures like piperidine (B6355638) or morpholine.
The nature of the amine influences several key properties:
Basicity (pKa) : The pKa of the amine affects its ionization state at physiological pH. This is crucial for solubility, membrane transport, and the ability to form ionic bonds with acidic residues (e.g., aspartate, glutamate) in a binding site.
Hydrogen Bonding : Primary and secondary amines can act as hydrogen bond donors, while all three types can act as acceptors. Altering the amine can change its hydrogen bonding potential, which may be critical for anchoring the ligand in the receptor pocket.
Steric Bulk : Increasing the size of the alkyl substituents on the nitrogen (e.g., from methyl to ethyl or larger groups) or using cyclic amines introduces steric bulk. This can be used to probe the size and shape of a binding pocket, either improving binding by filling a hydrophobic cavity or reducing activity by causing steric clashes.
In a related series of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, compounds with both primary (-NH2) and secondary amino groups have been synthesized and evaluated as kinase inhibitors, indicating that different amine substitutions are tolerated and can be used to modulate activity. nih.gov
Methylation and Alkylation Effects on Activity
The introduction of methyl or other small alkyl groups to the this compound core can profoundly impact biological activity. These modifications can alter the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its binding affinity to target receptors, metabolic stability, and cell permeability.
Research on related indole derivatives has demonstrated the significance of methylation. For instance, methylation at the N-1 position of the indole ring in acetamide (B32628) derivatives has been explored in the development of agents that inhibit tubulin polymerization. rsc.org In a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides, the presence of the methyl group on the indole nitrogen was a common feature among compounds showing potent antiproliferative activities against various cancer cell lines. rsc.org
Furthermore, studies on norbelladine (B1215549) derivatives, which feature a similar amine-linked aromatic structure, have shown that N-methylation can enhance biological activity. N-methylation of norbelladine and its 4'-O-methyl analogue led to a notable increase in the inhibition of butyrylcholinesterase (BuChE), an enzyme relevant to Alzheimer's disease. mdpi.com This suggests that the addition of a methyl group on the nitrogen atom can improve the compound's interaction with the active site of certain enzymes. mdpi.com
The effects of N-methylation on the butyrylcholinesterase inhibition of norbelladine derivatives are summarized in the table below.
| Compound | R Group | IC₅₀ (µM) for BuChE Inhibition |
| Norbelladine | H | 8 |
| N-methylnorbelladine | CH₃ | 4 |
| 4'-O-methylnorbelladine | H | 16.1 |
| 4'-O,N-dimethylnorbelladine | CH₃ | 10.4 |
This table illustrates the impact of N-methylation on the inhibitory activity of norbelladine and 4'-O-methylnorbelladine against butyrylcholinesterase. Data sourced from MDPI. mdpi.com
These findings indicate that methylation, both on the indole nitrogen and the amine linker, is a critical modification. It can enhance potency by improving interactions with biological targets, although the optimal position and substitution pattern are highly dependent on the specific target and desired therapeutic effect.
Modifications of the Amine Linker
The versatility of the linker is a common theme in drug design involving indole scaffolds. chula.ac.th Studies on various indole derivatives have shown that replacing a simple amine linker with more complex moieties can lead to potent and selective inhibitors of various enzymes and receptors. For example, incorporating the indole core with a triazole linker and sulfonamide moieties has produced compounds with significant antitubercular activity. acs.org This demonstrates that the linker can serve not just as a spacer but as an active participant in target binding through its own interactions.
In another example, the development of STING (stimulator of interferon genes) inhibitors utilized an indol-3-yl-N-phenylcarbamic amide structure. nih.gov Here, the linker is a more complex and rigid amide group, which was found to be crucial for activity. Modifications on the phenyl ring attached to this linker further refined the inhibitory potential, suggesting a cooperative binding effect between the indole core, the linker, and associated substituents. nih.gov
Research into indole-acrylamide derivatives as potential anticancer agents revealed that modifications to the linker itself were critical for potency. The presence of a cyano group on the prop-2-en-1-on linker was found to enhance the compound's ability to target tubulin. nih.gov This highlights that even small functionalizations of the linker can lead to significant gains in biological activity.
The following table shows the antiproliferative activity of selected indole derivatives with modified linkers against the HeLa cancer cell line.
| Compound Class | Linker Type | Representative Compound IC₅₀ (µM) |
| Indole-acetamide | Acetamide | 0.52 |
| Indole-chalcone | Chalcone (B49325) | ~1.0-5.0 |
| Indole-triazole sulfonamide | Triazole Sulfonamide | 0.25 (as anti-TB MIC) |
This table provides a comparative overview of the biological activities of different indole derivatives, highlighting how the nature of the linker influences potency. Data sourced from RSC Publishing rsc.org, PubMed Central nih.gov, and ACS Publications. acs.org
These examples underscore the importance of the linker in defining the pharmacological profile of this compound derivatives. By systematically modifying the amine linker, it is possible to fine-tune the compound's properties to achieve desired levels of activity and selectivity.
Conformational Analysis and Stereochemistry in Biological Interactions
The central carbon atom in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The three-dimensional arrangement of the indole, phenyl, and methylamine groups around this chiral center is critical for its interaction with biological targets, which are themselves chiral.
Stereochemistry often plays a pivotal role in the biological activity of chiral compounds. nih.govresearchgate.net It is common for one enantiomer to be significantly more active than the other because it can achieve a more complementary fit with the binding site of a target protein or enzyme. nih.gov This stereoselectivity can be due to differences in how the enantiomers are absorbed, distributed, metabolized, or bind to their target. nih.gov
For instance, studies on nature-inspired 3-Br-acivicin and its derivatives have shown that only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.gov This suggests that the biological target, or the cellular uptake mechanism, is highly sensitive to the compound's 3D shape. nih.gov Molecular modeling in these studies helped to illuminate the structural and stereochemical requirements for efficient interaction and covalent binding to the target enzyme. nih.gov
The relative orientation of the aromatic rings is also a key determinant of activity. In a related compound, 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole, X-ray crystallography revealed that the two indole rings are almost orthogonal to each other, and the phenyl ring is inclined at significant angles to both indole rings. This fixed conformation, stabilized by various molecular interactions, dictates how the molecule presents itself to a potential binding partner. While the specific angles would differ for this compound, the principle remains that its preferred conformation is crucial for biological function.
The significance of stereochemistry is summarized in the table below, using data from 3-Br-acivicin isomers against P. falciparum.
| Isomer Stereochemistry | Biological Activity (Antiplasmodial) |
| (5S, αS) | Significant Potency |
| Other Isomers (e.g., 5R, αR) | Inactive or a hundredfold less active |
This table illustrates the critical role of stereochemistry in the biological activity of chiral molecules, showing that only a specific isomer exhibits high potency. Data sourced from Molecules. nih.gov
Computational Chemistry and Theoretical Investigations of 1h Indol 3 Yl Phenyl Methyl Methylamine
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as [1H-indol-3-yl(phenyl)methyl]methylamine, might interact with a biological target.
Ligand-Target Binding Mode Prediction
No specific studies predicting the binding mode of this compound with any biological target have been published. Such a study would typically involve docking the compound into the active site of a protein to determine the most likely conformation and orientation, providing insights into its potential biological activity.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
An analysis of intermolecular interactions is crucial for understanding the stability of a ligand-target complex. However, without specific molecular docking studies for this compound, there is no data available on its potential hydrogen bonding, hydrophobic interactions, or other non-covalent bonds with specific protein residues.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties.
Geometry Optimization and Electronic Structure Analysis
There are no available DFT studies that have performed geometry optimization or electronic structure analysis on this compound. Such calculations would provide valuable information on the molecule's three-dimensional shape, bond lengths, bond angles, and electronic properties like the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO).
Conformational Stability and Energy Landscape Studies
Research on the conformational stability and the potential energy landscape of this compound using DFT is not present in the current body of scientific literature. These studies would be essential to identify the most stable conformations of the molecule and the energy barriers between them.
Molecular Dynamics Simulations for Dynamic Interaction Analysis
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique allows for the study of the dynamic behavior of a ligand within a protein's binding site.
There are no published MD simulation studies for this compound. If such research were available, it would offer a dynamic view of the ligand-target interactions, assessing the stability of the complex, the flexibility of the ligand and protein, and providing a more accurate estimation of binding free energies over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For novel compounds like this compound, where extensive experimental data may be limited, QSAR can offer valuable insights into its potential therapeutic activities and guide the synthesis of more potent analogs. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of this methodology are well-established through studies on structurally related indole (B1671886) derivatives.
QSAR models are built upon the hypothesis that the biological activity of a compound is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which can be categorized into several types, including electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By establishing a mathematical relationship between these descriptors and the observed biological activity of a series of compounds, a predictive model can be generated.
For instance, in a hypothetical QSAR study on a series of analogs of this compound evaluated for their anticancer activity, a multiple linear regression (MLR) model might be developed. The process would involve synthesizing a library of derivatives with variations at the phenyl ring, the methylamine (B109427) group, and the indole nucleus. The anticancer activity of these compounds would be experimentally determined (e.g., as IC50 values) and then converted to a logarithmic scale (pIC50) for the QSAR analysis.
Detailed Research Findings
A representative QSAR study on indole derivatives with anticancer properties could yield a model that highlights the key structural features influencing their activity. For example, a study on indole-sulfonamide derivatives identified mass, charge, polarizability, van der Waals volume, and electronegativity as crucial properties governing their cytotoxic effects. nih.gov Similarly, a 2D-QSAR model for other indole derivatives designed as anticancer agents might reveal the importance of specific electronic and topological descriptors. orientjchem.org
The statistical robustness of a QSAR model is paramount and is typically assessed using several metrics. The coefficient of determination (R²) indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value close to 1 suggests a strong correlation. Cross-validation techniques, such as leave-one-out (LOO-CV), are employed to evaluate the model's predictive power, yielding a cross-validated R² (q²). An acceptable QSAR model generally has a q² value greater than 0.5.
The resulting QSAR equation allows for the prediction of biological activity for new, unsynthesized compounds. For example, a hypothetical QSAR model for anticancer activity could take the following form:
pIC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where β₀ is the intercept and β₁, β₂, ..., βₙ are the coefficients for each molecular descriptor. The sign and magnitude of these coefficients indicate the direction and importance of each descriptor's contribution to the biological activity.
Below are illustrative data tables that would be generated in a typical QSAR study of this compound analogs.
Table 1: Hypothetical Anticancer Activity and Descriptor Values for this compound Analogs
| Compound | Substituent (R) | Experimental pIC50 | Predicted pIC50 | Residual | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) |
| 1 | H | 6.5 | 6.45 | 0.05 | 3.2 | 2.1 | 350 |
| 2 | 4-Cl | 7.1 | 7.05 | 0.05 | 3.9 | 2.5 | 370 |
| 3 | 4-OCH₃ | 6.8 | 6.85 | -0.05 | 3.1 | 2.3 | 380 |
| 4 | 4-NO₂ | 7.5 | 7.55 | -0.05 | 3.0 | 3.5 | 385 |
| 5 | 2-F | 6.9 | 6.92 | -0.02 | 3.4 | 2.4 | 365 |
Table 2: Statistical Validation of a Hypothetical QSAR Model
| Parameter | Value | Description |
| R² | 0.92 | Coefficient of determination |
| q² (LOO-CV) | 0.85 | Cross-validated coefficient of determination |
| F-statistic | 85.6 | Fisher's test value for statistical significance |
| Standard Error | 0.15 | Standard error of the estimate |
These tables demonstrate how a QSAR study can systematically explore the structure-activity landscape of a compound series. The model's predictive capability can then be used to prioritize the synthesis of new derivatives with potentially enhanced biological activity, thereby accelerating the drug discovery process.
Development and Exploration of Analogues and Prodrug Strategies
Design Principles for Novel Indole-Phenyl-Methylamine Analogues
The design of new analogues based on the indole-phenyl-methylamine framework is guided by established medicinal chemistry principles, primarily structure-activity relationship (SAR) studies. These studies systematically alter different parts of the molecule to understand how these changes affect its biological activity.
Key areas of modification on the indole-phenyl-methylamine scaffold include:
Indole (B1671886) Ring Substitution: The indole core is amenable to substitution at various positions. The nitrogen atom (N-1) and positions 5, 6, and 7 are common sites for modification. For instance, methylation at the N-1 position of some indole derivatives has been shown to significantly enhance their activity. nih.gov Conversely, for certain classes of indole-based ligands, a free N-H group is crucial for hydrogen bonding with the target receptor, and its substitution leads to a loss of affinity. mdpi.com
Phenyl Ring Substitution: The peripheral phenyl ring offers another site for structural variation. The introduction of different substituents (e.g., halogens, alkyl, or alkoxy groups) at the ortho, meta, or para positions can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. researchgate.netnih.gov SAR studies on phenethylamine (B48288) derivatives, a related class of compounds, have shown that substitutions on the phenyl ring can have a significant impact on receptor binding affinity. nih.govbiomolther.org
Methylamine (B109427) Side Chain Modification: The methylamino group is a critical determinant of the compound's properties. Alterations to this side chain, such as increasing the alkyl chain length or incorporating it into a cyclic structure, can affect the molecule's basicity and conformational flexibility, which in turn can influence its target engagement.
The overarching goal of these design principles is to optimize the compound's interaction with its biological target. This can involve enhancing its binding affinity, improving its selectivity for a specific target over others, or altering its functional activity (e.g., from an agonist to an antagonist).
Below is a table summarizing the design principles and their rationales:
Synthesis of Structurally Related Indole Derivatives for Expanded Activity Profiles
The synthesis of novel indole derivatives is a vibrant area of research, with numerous methods being developed to create structurally diverse libraries of compounds for biological screening. nih.govrsc.org These synthetic strategies are often versatile, allowing for the introduction of a wide range of functional groups at various positions of the indole scaffold.
Common synthetic approaches to generate analogues of [1H-indol-3-yl(phenyl)methyl]methylamine and related structures include:
Fischer Indole Synthesis: A classic and widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. orientjchem.org This method allows for the synthesis of various substituted indoles by using appropriately substituted starting materials.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the attachment of diverse substituents to the indole core. rsc.orgmdpi.com
Multi-component Reactions: These reactions combine three or more starting materials in a single step to form a complex product, offering an efficient way to generate libraries of structurally diverse indole derivatives. nih.gov
Functionalization of the Indole Core: Existing indole scaffolds can be further modified through various chemical reactions. For example, electrophilic substitution reactions can introduce substituents at the C-3 position, while the N-H group can be readily alkylated or acylated. easychair.orgunm.edu
The exploration of these synthetic routes has led to the creation of a wide array of indole derivatives with diverse biological activities. For instance, the synthesis of indole-linked triazole sulfonamides has yielded potent inhibitors of mycobacterial carbonic anhydrase. acs.org Similarly, the preparation of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides has resulted in novel dual inhibitors of respiratory syncytial virus and influenza virus A. nih.gov
The following table provides examples of synthetic methods for indole derivatives and their applications:
Rational Design of Prodrugs for Enhanced Target Engagement (Excluding Pharmacokinetic/DMPK discussions)
Prodrug design is a strategic approach used in medicinal chemistry to overcome various challenges associated with a parent drug molecule. In the context of enhancing target engagement, prodrugs are designed to be inactive precursors that are converted into the active drug molecule at or near the site of action. This strategy can lead to improved target selectivity and efficacy.
For indole-phenyl-methylamine derivatives, several prodrug strategies can be envisioned to enhance their interaction with biological targets:
Target-Activated Prodrugs: This approach involves designing a prodrug that is selectively activated by an enzyme or a specific physiological condition that is unique to the target tissue or cell type. For example, if the target is a cancer cell that overexpresses a particular enzyme, a prodrug can be designed with a promoiety that is cleaved by that specific enzyme, releasing the active drug in high concentrations at the tumor site.
Conformationally Restricted Prodrugs: The biological activity of a molecule is often dependent on its three-dimensional conformation. A prodrug can be designed to lock the parent molecule in a specific conformation that is optimal for binding to its target. This can be achieved by introducing a promoiety that forms a cyclic structure with the parent drug. Once the prodrug reaches the target, the promoiety is cleaved, releasing the active drug in its bioactive conformation.
Prodrugs with Enhanced Target Residence Time: The duration of a drug's effect is often related to how long it remains bound to its target (i.e., its residence time). Prodrugs can be designed to have a higher affinity for the target than the parent drug. Once the prodrug binds to the target, it is slowly converted to the active drug, which then exerts its therapeutic effect. This can lead to a prolonged duration of action.
It is important to note that the design of such prodrugs requires a deep understanding of the target's biology and the mechanism of action of the parent drug. While the ultimate goal is to improve therapeutic outcomes, the initial design phase focuses on optimizing the chemical and structural features of the prodrug to facilitate its conversion to the active form in a controlled and targeted manner.
Q & A
Basic: What are the optimal synthetic routes for [1H-indol-3-yl(phenyl)methyl]methylamine, and how can reaction efficiency be improved?
Methodological Answer:
The synthesis typically involves alkylation of the indole nitrogen or Friedel-Crafts-type reactions. A validated approach includes:
- Step 1: Condensation of indole-3-carbaldehyde with benzylamine derivatives under reductive amination conditions (e.g., NaBH4 in methanol) to form the secondary amine backbone.
- Step 2: Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) to introduce the methylamine group.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Efficiency Tips: - Use catalytic Lewis acids (e.g., ZnCl2) to enhance electrophilic substitution at the indole C3 position .
- Monitor reaction progress with TLC or in situ NMR to minimize side products like N-alkylated byproducts .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR Spectroscopy: Confirm regioselectivity and substituent orientation. For example, the indole NH proton appears as a broad singlet (~δ 10-12 ppm), while methylamine protons resonate at δ 2.2-2.8 ppm .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities in the phenyl-indole scaffold .
Advanced: How do structural modifications of this compound influence its bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Phenyl Substituents: Electron-withdrawing groups (e.g., -Cl, -CF3) at the para position enhance binding to serotonin receptors via hydrophobic interactions, as seen in analogs like 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine .
- Methylamine Chain: N-methylation reduces metabolic degradation but may decrease solubility. Compare with ethylamine analogs for pharmacokinetic trade-offs .
- Indole Modifications: Substitution at C5 or C7 (e.g., -F, -NO2) alters selectivity for microbial targets, as demonstrated in antimicrobial thiadiazol-2-amine derivatives .
Experimental Design: - Synthesize derivatives with systematic substitutions.
- Test in vitro against target enzymes (e.g., monoamine oxidases) or microbial strains, using dose-response curves (IC50/EC50 calculations).
Advanced: How can contradictions in reported biological data for this compound be resolved?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions: Variations in buffer pH, temperature, or solvent (DMSO vs. aqueous) affect compound stability. Standardize protocols using guidelines from and (e.g., fixed DMSO concentration ≤0.1%) .
- Cell Line Differences: Test cytotoxicity across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate tissue-specific effects.
- Metabolic Interference: Use LC-MS to detect metabolites in hepatic microsomal assays, which may explain divergent in vivo vs. in vitro results .
Advanced: What computational strategies predict the binding modes of this compound?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide): Model interactions with targets like 5-HT receptors. The indole ring often forms π-π stacking with Phe residues, while the methylamine group hydrogen-bonds to Asp or Glu .
- MD Simulations (GROMACS): Simulate ligand-receptor dynamics over 100 ns to assess stability of binding poses.
- QSAR Models: Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Storage: Keep in a desiccator at 2–8°C under inert gas (N2/Ar) to prevent oxidation .
- Spill Management: Neutralize with 10% acetic acid, then absorb with vermiculite. Dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
